trans-ACPD
Beschreibung
Eigenschaften
IUPAC Name |
1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272273 | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100910-67-6 | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100910-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Ammonium Carbonate-Mediated Cyclization
A scalable route to (1R,3R)-ACPD involves the cyclization of 3-oxocyclopentanecarboxylic acid derivatives. The ketone substrate is treated with ammonium carbonate and ammonium chloride in aqueous ethanol at 55–60°C for 6 hours, forming the cyclopentane ring via intramolecular imine formation. Subsequent hydrolysis with aqueous sodium hydroxide at elevated temperature liberates the amino and carboxylic acid groups, yielding ACPD in ~50% overall yield .
Chiral Resolution and Byproduct Control
This method produces the racemic mixture, necessitating chiral resolution using chromatography with cellulose-based stationary phases. Key byproducts include the cis-isomer (1R,3S), which forms due to incomplete stereochemical control during cyclization. Reducing the reaction temperature to 50°C and employing excess ammonium carbonate suppresses byproduct formation.
Trianion Amination with Chloramine
Formation of β,γ-Unsaturated Analogues
The amination of trianions derived from β,γ-unsaturated dicarboxylic acids offers a route to unsaturated ACPD analogues. For example, (Z)-3-phenylthiopent-2-enedioic acid is deprotonated with lithium diisopropylamide (LDA) to form a trianion, which reacts with chloramine (NH₂Cl) to introduce the amino group. Hydrogenation of the double bond using palladium on carbon (Pd/C) yields saturated ACPD derivatives. This method achieves 60–75% yields for unsaturated precursors and 85–90% yields post-hydrogenation.
Stereochemical Implications
The trianion’s planarity ensures uniform attack by chloramine, favoring trans-addition across the double bond. However, this approach requires post-synthetic hydrogenation to obtain the saturated ACPD, introducing challenges in stereochemical purity.
Comparative Analysis of Synthesis Methods
Analyse Chemischer Reaktionen
Carbamate-Directed Hydroboration
Racemic ACPD is synthesized via asymmetric hydroboration of cyclopentene derivatives:
-
Key reagent : (+)-IpcBH₂ (diisopinocampheylborane) achieves 45% enantiomeric excess .
-
Reaction pathway : Hydroboration-oxidation of 1-substituted 3-cyclopentene derivatives yields cis-diol intermediates, which are oxidized to dicarboxylic acids .
Acid-Base Reactions
-
Carboxylic acid deprotonation : pKa values ≈ 2.1 (first COOH) and 4.3 (second COOH) .
-
Amino group protonation : pKa ≈ 9.8, enabling zwitterionic formation at physiological pH .
Table 2: Protonation States in Aqueous Media
| pH Range | Dominant Form | Characteristics |
|---|---|---|
| <2.1 | Fully protonated (H₃ACPD⁺) | Soluble in polar aprotic solvents |
| 2.1–4.3 | Mono-deprotonated (H₂ACPD) | Zwitterionic stabilization |
| 4.3–9.8 | Di-deprotonated (HACPD⁻) | High aqueous solubility |
| >9.8 | Tri-deprotonated (ACPD²⁻) | Reacts with electrophiles |
Esterification and Amidation
-
Methyl ester formation : Reacts with methanol/H₂SO₄ (reflux, 8 h) to yield dimethyl esters (85% yield) .
-
Amide coupling : Carbodiimide-mediated reactions produce stable conjugates for biochemical studies .
Redox Reactions
-
Oxidative decarboxylation : Under strong oxidants (e.g., KMnO₄), generates cyclopentane derivatives with reduced carboxyl groups .
-
Reductive amination : Catalytic hydrogenation (H₂/Pd-C) modifies the amino group for structural analogs .
Stereochemical Influences on Reactivity
-
(1S,3R)-ACPD : Exhibits 30× higher metabotropic glutamate receptor (mGluR) activation vs. (1R,3S)-enantiomer due to spatial orientation of COOH/NH₂ groups .
-
Racemic mixtures : Reduced biological activity compared to enantiopure forms, highlighting stereoselective synthesis importance .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Metabotropic Glutamate Receptor Agonism
The primary application of 1-aminocyclopentane-1,3-dicarboxylic acid lies in its role as an agonist for mGluRs, which are critical for neurotransmission. The compound has been shown to enhance phosphoinositide hydrolysis in neuronal cells, indicating its potential to modulate synaptic transmission and plasticity .
Key Findings:
- Increased cAMP Formation: Research indicates that 1-aminocyclopentane-1,3-dicarboxylic acid induces significant increases in cyclic AMP levels in the neonatal rat hippocampus, mediated by both phosphoinositide-coupled and cAMP-linked mGluRs .
- Immediate Early Gene Expression: In vivo studies have demonstrated that intraseptal administration of this compound leads to the expression of immediate early genes in lateral septal neurons, suggesting enhanced neuronal activity and potential implications for learning and memory processes .
Comparative Studies with Other Compounds
Comparative studies have highlighted the potency of 1-aminocyclopentane-1,3-dicarboxylic acid against other excitatory amino acids:
- It has been found to be significantly more potent than other mGluR agonists such as L-2-amino-4-phosphonobutyrate (L-AP4) in stimulating phosphoinositide hydrolysis .
- The compound's selectivity allows it to differentiate between various mGluR subtypes, making it a valuable tool for pharmacological studies .
Neuroprotective Effects
Studies have suggested that 1-aminocyclopentane-1,3-dicarboxylic acid may have neuroprotective effects by influencing intracellular glutamate levels in astrocytes. This modulation can potentially protect against excitotoxicity associated with various neurological disorders .
Retinal Studies
In retinal ON bipolar cells, 1-aminocyclopentane-1,3-dicarboxylic acid has been shown to act as an agonist at L-AP4 receptors. This action results in similar outward currents as those induced by L-AP4, indicating a shared signaling pathway that could be leveraged for therapeutic applications in retinal diseases .
Comparative Structural Analysis
To understand the uniqueness of 1-aminocyclopentane-1,3-dicarboxylic acid among similar compounds, the following table summarizes its structural features compared to other excitatory amino acids:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| L-glutamic acid | Amino acid with one carboxyl group | Major excitatory neurotransmitter |
| 2-Aminobutyric acid | Straight-chain amino acid | Involved in GABA synthesis |
| (S)-2-Amino-4-methylpentanoic acid | Branched-chain amino acid | Acts as an antagonist at certain glutamate receptors |
| 2-Amino-5-phosphonovaleric acid | Phosphonated analog of glutamate | Potent antagonist of metabotropic glutamate receptors |
Despite structural similarities with other compounds, 1-aminocyclopentane-1,3-dicarboxylic acid's cyclic structure and specific receptor interactions set it apart as a promising candidate for further research and therapeutic development.
Wirkmechanismus
The mechanism of action of 1-aminocyclopentane-1,3-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. As an agonist, it binds to these receptors and modulates their activity, leading to various downstream effects in the brain . The molecular targets include specific subtypes of metabotropic glutamate receptors, and the pathways involved are related to neurotransmitter signaling and synaptic plasticity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Stereoisomers of ACPD
ACPD exists as two enantiomers with divergent functional effects:
- (1S,3R)-ACPD: Potency: 30-fold more potent than (±)-trans-ACPD in stimulating phosphoinositide hydrolysis in rat hippocampal slices (EC₅₀ ~10 μM) . Selectivity: Preferentially activates group I mGluRs (mGluR1/5) with minimal affinity for NMDA receptors (IC₅₀ >300 μM) . Functional Effects: Induces burst firing in dorsolateral septal neurons via an inositol-1,4,5-triphosphate (InsP₃)-independent pathway, suggesting non-canonical mGluR signaling .
Dicarboxylic Acid Derivatives
- 2-Amino-4-phosphonobutanoic Acid (Compound 75): Shared Activity: Inhibits kynurenine aminotransferase-2 (KAT-2) and reduces kynurenic acid (KYNA) levels in rat brain tissues, similar to ACPD .
- 1-Aminoindan-1,5-dicarboxylic Acid (AIDA): Antagonism: Competitively inhibits (1S,3R)-ACPD-induced phosphoinositide hydrolysis (pA₂ = 4.21) at mGluR1a, demonstrating subtype-specific antagonism .
Other mGluR Agonists
- Quisqualate: Potency: 10⁶-fold more potent than (1S,3R)-ACPD at mGluR1 (IC₅₀ = 3.83 × 10⁻²⁸ M vs. ~10⁻⁶ M for ACPD) . Receptor Activation: Activates both ionotropic and metabotropic glutamate receptors, unlike ACPD’s mGluR specificity .
- Synaptic Effects: Induces long-term depression (LTD) without modulating NMDA receptor function, unlike ACPD’s bidirectional NMDA effects .
Data Tables
Table 1: Pharmacological Profiles of ACPD and Related Compounds
Table 2: Functional Comparison of ACPD Stereoisomers
Key Research Findings
- mGluR1/5 Selectivity : (1S,3R)-ACPD’s potency at mGluR1/5 is 30-fold higher than at NMDA receptors, enabling precise group I mGluR studies .
- KYNA Regulation: ACPD and 2-amino-4-phosphonobutanoic acid share KAT-2 inhibitory activity, suggesting convergent pathways in neuropsychiatric disorders .
- Antagonist Utility : AIDA’s mGluR1 specificity provides a tool to dissect (1S,3R)-ACPD-mediated signaling in pain and motor function .
Biologische Aktivität
1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), specifically the (1S,3R) stereoisomer, is a compound with significant biological activity, particularly in the fields of pharmacology and neuroscience. Its unique structure, characterized by a cyclopentane ring with two carboxylic acid groups and an amino group, allows it to interact with various biological systems, primarily through its role as a metabotropic glutamate receptor (mGluR) agonist.
Structural Characteristics
The (1S,3R)-ACPD is notable for its stereochemistry, which influences its biological interactions. The compound can be represented as follows:
ACPD primarily acts as an agonist at mGluRs, specifically the L-AP4 receptor subtype. Upon binding to these receptors, it triggers intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This mechanism is crucial in various physiological processes, including synaptic plasticity and neuroprotection.
Neurotransmitter Modulation
ACPD has been shown to influence neurotransmitter systems significantly. Its agonistic action on mGluRs leads to increased phosphoinositide hydrolysis and cyclic AMP (cAMP) formation in neuronal tissues. Studies indicate that ACPD can stimulate cAMP levels five- to ten-fold in neonatal rat hippocampal slices, demonstrating its potency compared to other mGluR agonists .
Cancer Research
In oncology, ACPD has been investigated for its potential synergistic effects when combined with other therapeutic agents. For instance, it has been found to enhance the efficacy of the CB1 antagonist rimonabant in inhibiting the growth of triple-negative breast cancer cells. This combination resulted in significant mitochondrial damage and increased cell death through ferroptosis pathways.
Viral Inhibition
Research has also highlighted ACPD's antiviral properties. It has been demonstrated to inhibit the replication of the Porcine Epidemic Diarrhea Virus (PEDV) in Vero cells by affecting the replication stage of the virus. This suggests a potential therapeutic application in viral infections.
Case Study 1: Neuroprotection
A study examined the neuroprotective effects of ACPD against glutamate-induced excitotoxicity. The results indicated that ACPD administration could significantly reduce neuronal damage caused by excessive glutamate levels, which is often implicated in neurodegenerative diseases .
Case Study 2: Cancer Treatment Synergy
In a controlled experiment involving triple-negative breast cancer cells, ACPD was administered alongside rimonabant. The findings revealed that this combination not only inhibited cell proliferation but also induced apoptosis through enhanced oxidative stress mechanisms.
Data Tables
| Biological Activity | Mechanism | Outcome |
|---|---|---|
| Neurotransmitter Modulation | Agonism at mGluRs | Increased cAMP levels |
| Cancer Cell Growth Inhibition | Synergistic effect with rimonabant | Enhanced apoptosis and mitochondrial damage |
| Viral Replication Inhibition | Impact on PEDV replication | Reduced viral load in Vero cells |
Q & A
Q. What are the primary pharmacological targets of ACPD in neuropharmacology research?
ACPD is a conformationally restricted glutamate analogue that acts as a potent agonist for metabotropic glutamate receptors (mGluRs), particularly group I (mGluR1/5) and group II (mGluR2/3/6) subtypes. Its stereochemistry dictates receptor specificity:
- (1S,3R)-ACPD activates mGluR1 (EC₅₀ = 42 μM), mGluR2 (EC₅₀ = 5 μM), and mGluR5 (EC₅₀ = 15 μM) .
- Electrophysiological assays (e.g., in hippocampal CA1 neurons) demonstrate its ability to induce inward currents and depolarization via mGluR1/5 activation .
Methodological Insight : Use Xenopus oocyte expression systems co-injected with mGluR subtypes and G protein-coupled inwardly rectifying K⁺ channels to quantify agonist efficacy .
Q. What safety precautions are recommended when handling ACPD in laboratory settings?
While ACPD is classified as non-hazardous under EU regulations, standard precautions include:
- PPE : Safety glasses, nitrile gloves, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Storage : Keep in a dry, cool environment (20–25°C) away from incompatible materials (e.g., strong oxidizers) .
Note : Dispose of waste via certified chemical disposal services to comply with REACH and CLP regulations .
Q. How does ACPD modulate synaptic transmission in hippocampal neurons?
ACPD enhances synaptic activity by activating mGluRs, leading to:
- Depolarization : 30 μM (1S,3R)-ACPD induces a ΔVₘ of 4.2 ± 0.3 mV in CA1 pyramidal neurons .
- Inhibition of K⁺ channels : Mediated via G protein-coupled signaling cascades, increasing neuronal excitability .
Experimental Design : Use patch-clamp recordings in brain slices to measure postsynaptic currents. Pre-treat with antagonists like MPEP (mGluR5-specific) to isolate receptor contributions .
Advanced Research Questions
Q. How can researchers determine the EC₅₀ values of ACPD for different mGluR subtypes?
Step-by-Step Approach :
Receptor Expression : Transfect HEK-293 cells with human mGluR subtypes.
Calcium Imaging : Load cells with Fura-2 AM dye; measure intracellular Ca²⁺ flux upon ACPD application.
Dose-Response Curves : Apply ACPD concentrations (0.1–100 μM) and fit data to a sigmoidal model (GraphPad Prism).
Q. Reported EC₅₀ Values :
| mGluR Subtype | EC₅₀ (μM) | Source |
|---|---|---|
| mGluR2 | 5 | |
| mGluR5 | 15 | |
| mGluR1 | 42 |
Q. What synthetic methods are used to produce enantiomerically pure ACPD analogs?
Key Synthesis Route :
- Amination of Trianions : React unsaturated dicarboxylic acids (e.g., pent-2-enedioic acid) with chloramine to generate β,γ-unsaturated α-amino acids. This method yields stereoisomers like (1S,3S)-ACPD and (1R,3R)-ACPD .
- Crystallography : Confirm stereochemistry via X-ray diffraction (e.g., space group P2₁/c for (1S,3S)-ACPD) .
Optimization Tip : Use chiral HPLC with a Crownpak CR(+) column to resolve enantiomers .
Q. What strategies resolve contradictions in ACPD's effects across experimental models?
Common Discrepancies :
- Varied EC₅₀ values across cell types (e.g., neuronal vs. recombinant systems).
- Opposite effects on KYNA production in rat brain tissues (inhibition vs. potentiation).
Q. Resolution Strategies :
Control for Receptor Density : Use systems with matched receptor expression levels (e.g., qPCR validation).
Pharmacological Profiling : Co-apply subtype-selective antagonists (e.g., LY341495 for group II mGluRs) to isolate signaling pathways .
Species-Specific Considerations : Compare rodent vs. human mGluR splice variants .
Q. How can ACPD be used to study the role of mGluRs in neurological disorders?
Applications :
- Epilepsy : ACPD reduces seizure threshold in models by enhancing excitatory neurotransmission .
- Brain Injury : At 50 μM, ACPD mitigates neuronal damage via mGluR1-dependent neuroprotection .
- Psychiatric Disorders : Modulates KYNA levels (a neuroactive kynurenine pathway metabolite) in cortical slices .
Protocol : Induce status epilepticus in rats with kainic acid, then administer 10 mg/kg (1S,3R)-ACPD intravenously. Monitor EEG activity and neuronal survival .
Q. What analytical techniques confirm the structural integrity of synthesized ACPD?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
